molecular formula C13H12N4OS B11684708 6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-methyl-4-((E)-((E)-3-phenylallylidene)amino)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11684708
M. Wt: 272.33 g/mol
InChI Key: GLYBEFLBGZAGKM-KBEUXKDCSA-N
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Description

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, a phenylprop-2-en-1-ylidene group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a triazine derivative with a phenylprop-2-en-1-ylidene amine in the presence of a sulfurizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.

Scientific Research Applications

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the sulfur-containing heterocycle and have similar applications in medicinal chemistry.

    Triazine derivatives: Compounds with a triazine ring structure are widely studied for their diverse biological activities.

Uniqueness

6-Methyl-4-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a phenylprop-2-en-1-ylidene group and a sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-methyl-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H12N4OS/c1-10-12(18)17(13(19)16-15-10)14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,19)/b8-5+,14-9+

InChI Key

GLYBEFLBGZAGKM-KBEUXKDCSA-N

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC=CC2=CC=CC=C2

Origin of Product

United States

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